molecular formula C4H2K2N4NiO B3044246 Potassium tetracyanonickelate(II) hydrate CAS No. 339527-86-5

Potassium tetracyanonickelate(II) hydrate

Cat. No. B3044246
CAS RN: 339527-86-5
M. Wt: 258.98 g/mol
InChI Key: VQZJEIWYJQFLFX-UHFFFAOYSA-N
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Description

Potassium tetracyanonickelate(II) hydrate, also known as Dipotassium nickel(2+) tetracyanide, is an inorganic compound with the formula K2Ni(CN)4·xH2O . It is usually encountered as the monohydrate but the anhydrous salt is also known . Both forms are yellow, water-soluble, diamagnetic solids .


Synthesis Analysis

Potassium tetracyanonickelate(II) hydrate is prepared by treating aqueous solutions of nickel(II) salts with potassium cyanide . The synthesis is often conducted stepwise, beginning with precipitating solid nickel dicyanide coordination polymer . This route allows removal of excess potassium salts .


Molecular Structure Analysis

The salt consists of potassium ions and the tetracyanonickelate coordination complex, which is square planar . The [Ni(CN)4]2- anions are arranged in a columnar structure with Ni—Ni distances of 4.294 Å, which is well beyond the sum of the van der Waals radius of the nickel cation .


Chemical Reactions Analysis

The N-terminus of the cyanide ligand is basic and nucleophilic . The complex binds four equivalents of boron trifluoride: K2[Ni(CN)4] + 4 BF3 → K2[Ni(CNBF3)4] . Cyanide is a sufficient pi-acceptor ligand to allow reduction of K2Ni(CN)4 to the Ni(0) derivative . Thus, potassium in anhydrous ammonia affords the tetraanionic, tetrahedral Ni(0) derivative [Ni(CN)4]4- .


Physical And Chemical Properties Analysis

Potassium tetracyanonickelate(II) hydrate is a yellow solid . It has a density of 1.875 g/mL . It is soluble in water . The molecular weight is 240.96 (anhydrous basis) .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) Synthesis

Potassium tetracyanonickelate(II) hydrate serves as a precursor for the synthesis of Hofmann-type metal-organic frameworks (MOFs) . These porous materials exhibit high open metal sites density, making them valuable for gas storage, separation, and catalysis. Researchers explore MOFs for applications such as carbon capture, drug delivery, and sensing .

Anion-Exchange Resin for Cyanide Removal

In industrial plating wastewater treatment, residual cyanide complexes pose environmental risks. Potassium tetracyanonickelate(II) hydrate can be used to create an anion-exchange resin specifically designed for removing these cyanide complexes. The resin selectively binds to cyanide ions, facilitating their removal from contaminated water .

Photoluminescent Materials

While not as common as other applications, some studies explore the photoluminescent properties of tetracyanonickelate(II) complexes. These materials absorb light and emit it at longer wavelengths, potentially finding use in optoelectronic devices or sensors.

Safety and Hazards

Potassium tetracyanonickelate(II) hydrate is classified as Acute Tox. 1 Dermal, Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, Aquatic Acute 1, and Aquatic Chronic 1 . It is fatal if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

dipotassium;nickel(2+);tetracyanide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CN.2K.Ni.H2O/c4*1-2;;;;/h;;;;;;;1H2/q4*-1;2*+1;+2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZJEIWYJQFLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2K2N4NiO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333844
Record name Dipotassium tetracyanonickelate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339527-86-5
Record name Dipotassium tetracyanonickelate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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